9H-Fluoren-9-one, 2,4,5,7-tetranitro-
Overview
Description
Synthesis Analysis
The synthesis of tetranitro- and tetracyano derivatives of 9,9‘-spirobifluorene, including 2,2‘,7,7‘-Tetranitro-9,9‘-spirobi[9H-fluorene], demonstrates the compound’s ability to form open supramolecular networks through C−H···O interactions, highlighting its potential for guest inclusion via its porous network structure. The synthesis process often involves reactions that enable the selective substitution of nitro groups, further enhancing its utility in organic electronics and materials science (Demers et al., 2005).
Molecular Structure Analysis
The molecular structure of 9-Dicyanomethylene-2,4,5,7-tetranitrofluorene, characterized by X-ray crystallography, reveals a complex with almost parallel pairs of molecules, indicating significant structural alterations with increased nitro-group substitution. This structure is fundamental for understanding the compound's chemical reactivity and interactions (Silverman et al., 1974).
Chemical Reactions and Properties
Reactivity studies indicate that 2,4,5,7-Tetranitro-9-fluorenone reacts readily with n-butanethiol, showcasing selective substitution reactions that are pivotal for the synthesis of novel acceptors with potential applications in sensitizing photoconductivity of polymer films and charge-transfer complexation (Perepichka et al., 2000).
Physical Properties Analysis
The crystallization of derivatives from chlorobenzene presents an intriguing aspect of its physical properties, where the structure comprises mixed stacks of twisted fluorene moieties interspersed with chlorobenzene molecules, indicating a versatile adaptability in molecular packing and solid-state structure formation (Batsanov et al., 2001).
Chemical Properties Analysis
Electron affinity studies of polynitro derivatives, including the 2,4,5,7-tetranitro derivative, provide insight into its role as an electron acceptor, essential for the development of charge-transfer complexes. The order of electron affinities indicates its strong accepting properties, which are critical for its applications in molecular electronics and sensing technologies (Mukherjee, 1968).
Scientific Research Applications
Environmental Toxicity and Biodegradation
A comprehensive review of the toxicity and biodegradation of high energy explosives like HMX (octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine) shows significant environmental contamination from unselective disposal practices. This highlights the need for environmentally friendly waste management and remediation techniques for similar nitro compounds (Nagar, Anand, Chatterjee, Rawat, Lamba, & Rai, 2021).
Sensing Applications
Nanostructured luminescent micelles have been identified as efficient "functional materials" for sensing various nitroaromatic and nitramine explosives, demonstrating the potential for using derivatives of 9H-Fluoren-9-one in sensing applications due to their chemical and physical properties (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).
Chemical Mechanisms in Decomposition
Research on boron hydride acceleration of nitramine decomposition, specifically HMX, suggests potential applications in understanding and enhancing the degradation processes of similar nitro compounds, which could inform safer disposal or neutralization techniques (Schroeder, 1998).
Polycyclic Aromatic Hydrocarbons (PAHs) Transformation
The transformation and degradation of PAHs, including the production and fate of transformed products like 9-fluorenone (a derivative of 9H-Fluoren-9-one), on urban road surfaces were discussed, indicating the environmental persistence and potential toxicity of such compounds and their transformation products (Gbeddy, Goonetilleke, Ayoko, & Egodawatta, 2019).
Safety And Hazards
properties
IUPAC Name |
2,4,5,7-tetranitrofluoren-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4N4O9/c18-13-7-1-5(14(19)20)3-9(16(23)24)11(7)12-8(13)2-6(15(21)22)4-10(12)17(25)26/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOERSAVCLPYNIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061067 | |
Record name | 9H-Fluoren-9-one, 2,4,5,7-tetranitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061067 | |
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Molecular Weight |
360.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; [Acros Organics MSDS] | |
Record name | 2,4,5,7-Tetranitrofluorenone | |
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Product Name |
9H-Fluoren-9-one, 2,4,5,7-tetranitro- | |
CAS RN |
746-53-2 | |
Record name | 2,4,5,7-Tetranitro-9-fluorenone | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=746-53-2 | |
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Record name | 2,4,5,7-Tetranitrofluorenone | |
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Record name | Tetranitrofluorenone | |
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Record name | 9H-Fluoren-9-one, 2,4,5,7-tetranitro- | |
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Record name | 9H-Fluoren-9-one, 2,4,5,7-tetranitro- | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5,7-tetranitrofluoren-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.926 | |
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Record name | 2,4,5,7-TETRANITROFLUORENONE | |
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